molecular formula C34H33B B1523602 7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene CAS No. 862847-75-4

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene

Cat. No.: B1523602
CAS No.: 862847-75-4
M. Wt: 521.5 g/mol
InChI Key: YSGRFAFFQMZGHK-UHFFFAOYSA-N
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Description

7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is an organic compound with the molecular formula C34H33Br. It belongs to the bifluorene family, characterized by two fluorene units connected via a single bond. The presence of bromine and ethyl groups on the fluorene units imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene typically involves the bromination of 9,9,9’,9’-tetraethyl-2,2’-bifluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The ethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.

Major Products

    Substitution: 9,9,9’,9’-tetraethyl-2,2’-bifluorene derivatives with various substituents replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the ethyl groups.

    Reduction: 9,9,9’,9’-tetraethyl-2,2’-bifluorene.

Scientific Research Applications

7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: Employed in the development of novel polymers and copolymers with enhanced electronic properties.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Photochemistry: Utilized in studies involving photophysical properties and light-induced reactions.

Mechanism of Action

The mechanism by which 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene exerts its effects depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the bifluorene units, facilitating charge transport. In photochemistry, the compound can absorb light and undergo excited-state reactions, leading to various photoproducts.

Comparison with Similar Compounds

Similar Compounds

    9,9,9’,9’-Tetraethyl-2,2’-bifluorene: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-9,9,9’,9’-tetraethyl-2,2’-bifluorene: Similar structure but with chlorine instead of bromine, affecting its reactivity and electronic properties.

    7-Bromo-9,9-dimethyl-2,2’-bifluorene: Contains methyl groups instead of ethyl groups, influencing its steric and electronic characteristics.

Uniqueness

7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is unique due to the combination of bromine and ethyl groups, which confer specific reactivity and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

2-bromo-7-(9,9-diethylfluoren-2-yl)-9,9-diethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33Br/c1-5-33(6-2)29-12-10-9-11-25(29)26-16-13-22(19-30(26)33)23-14-17-27-28-18-15-24(35)21-32(28)34(7-3,8-4)31(27)20-23/h9-21H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGRFAFFQMZGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694853
Record name 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862847-75-4
Record name 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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